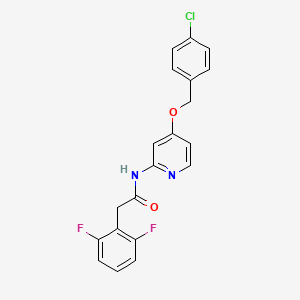
Cpda
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
2-((4-乙酰氧基苯基)-2-氯-N-甲基)乙基铵氯化物的合成涉及多个步骤。 一种常见的方法包括在碱存在下,使4-乙酰氧基苯基氯化物与N-甲基乙胺反应,生成所需产物 . 反应条件通常包括中等温度和使用二氯甲烷或乙醇等溶剂 . 工业生产方法通常采用类似的合成路线,但规模更大,并优化了反应条件,以确保高产率和纯度 .
化学反应分析
2-((4-乙酰氧基苯基)-2-氯-N-甲基)乙基铵氯化物会发生各种化学反应,包括:
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生相应的羧酸,而还原可能会产生醇 .
科学研究应用
Anti-Inflammatory Applications
CpdA has been studied for its potential anti-inflammatory effects. Research indicates that it can modulate inflammatory responses in various models:
- Mouse Model of Contact Dermatitis : this compound demonstrated significant anti-inflammatory potential when applied topically, leading to reduced inflammation markers in affected tissues .
- Asthma Models : In an ovalbumin-induced asthma model, this compound reduced inflammatory cell infiltration and cytokine production, suggesting its potential for treating allergic conditions .
Metabolic and Anti-Diabetic Effects
This compound exhibits metabolic benefits, particularly concerning glucose metabolism:
- In Vitro Studies : In rat liver cells, this compound reduced the expression of glucose metabolism genes such as G6Pase and PEPCK, indicating a decrease in glucose production .
- In Vivo Studies : In alloxan-induced diabetic mice, this compound improved lipid profiles and prevented changes associated with diabetes, showcasing its protective effects against metabolic disorders .
Blood Preservation
This compound is also utilized in blood storage formulations:
- Modified this compound : A study modified the this compound formulation to maintain levels of 2,3-diphosphoglycerate (2,3-DPG) during blood storage. The modified this compound maintained higher 2,3-DPG levels compared to unmodified solutions after 28 days . This is crucial for enhancing the efficacy of stored blood products during transfusions.
Cancer Research
This compound's role in cancer research has been explored as well:
- Anti-Cancer Effects : In vitro studies showed that this compound could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins. This suggests potential therapeutic applications in oncology .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
作用机制
2-((4-乙酰氧基苯基)-2-氯-N-甲基)乙基铵氯化物的作用机制涉及它与糖皮质激素受体的结合。 这种结合会导致受体活化,然后调节参与炎症和免疫反应的各种基因的表达 . 该化合物通过下调促炎细胞因子和上调抗炎细胞因子来发挥其作用 . 此外,它抑制核因子-κB的活化,核因子-κB是参与炎症的关键转录因子 .
生物活性
Cyclic AMP phosphodiesterase CpdA is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a vital signaling molecule involved in numerous cellular processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, regulatory mechanisms, and implications in various biological contexts.
Overview of this compound
This compound is classified as a class III phosphodiesterase, primarily responsible for hydrolyzing cAMP to AMP. This enzymatic activity is crucial for maintaining cellular homeostasis regarding cAMP levels, which are essential for mediating responses to extracellular signals. The regulation of cAMP is particularly important in bacterial systems, where it influences virulence and other physiological adaptations.
This compound's primary function involves the degradation of cAMP, thus modulating its signaling pathways. The expression of the This compound gene is regulated by the cAMP receptor protein (CRP), which binds to specific sequences upstream of the This compound promoter, enhancing its transcription in response to elevated cAMP levels. This feedback mechanism ensures that cAMP concentrations remain within physiological limits, preventing overactivation of cAMP-dependent pathways.
Case Studies and Research Findings
-
Study on Vibrio vulnificus :
- In a study conducted on Vibrio vulnificus, researchers demonstrated that a This compound -null mutant exhibited significantly higher intracellular levels of cAMP compared to wild-type strains. This finding confirmed that this compound is essential for cAMP degradation and highlighted its role in bacterial pathogenicity .
- The study also revealed that the expression of This compound is activated by the CRP-cAMP complex, indicating a sophisticated regulatory network governing cAMP levels in response to environmental cues .
-
Role in E. piscicida :
- Another investigation characterized this compound in Edwardsiella piscicida, showing that it is required for virulence and biofilm formation. The absence of this compound resulted in impaired biofilm development and reduced virulence in fish models, emphasizing its importance in pathogenic bacteria .
-
Synergistic Effects with Other Compounds :
- Recent research has explored the interactions between this compound and other bioactive compounds such as synephrine. It was found that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors while also acting as a partial glucocorticoid receptor antagonist . This dual functionality suggests potential therapeutic applications for this compound derivatives in cancer treatment.
Data Tables
属性
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJHCLTIVIGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













